2-Methyl-5-pyrrol-1-yl-phenylamine
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Overview
Description
2-Methyl-5-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is a biochemical used in various research fields, particularly in proteomics . The compound features a pyrrole ring attached to a phenylamine structure, making it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine typically involves the reaction of 2-methylphenylamine with pyrrole under specific conditions. One common method includes the use of a catalyst such as indium trichloride in water, which facilitates the formation of the pyrrole ring . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-5-pyrrol-1-yl-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Pyrrole: Known for its role in medicinal chemistry and its presence in many bioactive molecules.
Phenylamine: A common building block in organic synthesis with various derivatives used in pharmaceuticals.
Uniqueness
2-Methyl-5-pyrrol-1-yl-phenylamine stands out due to its unique combination of a pyrrole ring and a phenylamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.
Properties
IUPAC Name |
2-methyl-5-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCJFJCEIFBAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360132 |
Source
|
Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-77-3 |
Source
|
Record name | 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137352-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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